molecular formula C9H8ClN3O2 B13327372 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

Cat. No.: B13327372
M. Wt: 225.63 g/mol
InChI Key: KNNBHXKFNQMKFQ-UHFFFAOYSA-N
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Description

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a but-3-yn-1-yl group attached to an amino group, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and but-3-yn-1-amine.

    Formation of Intermediate: The but-3-yn-1-amine is reacted with 2-chloropyrimidine under basic conditions to form the intermediate 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and choice of solvents to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The but-3-yn-1-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds with other alkynes or aryl halides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon).

    Coupling Reactions: Catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), bases (e.g., triethylamine), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Coupling: Extended carbon-carbon bonded compounds.

Scientific Research Applications

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, viral infections, and inflammatory disorders.

    Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Material Science: The compound is utilized in the development of novel materials with specific properties such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways. Additionally, the compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid
  • 6-[(But-3-yn-1-yl)amino]-2-bromopyrimidine-4-carboxylic acid
  • 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-5-carboxylic acid

Uniqueness

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-1-yl group and the carboxylic acid functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13)

InChI Key

KNNBHXKFNQMKFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl

Origin of Product

United States

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